1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine
Description
Historical Development of Pyrazole-Benzylamine Compounds
The historical trajectory of pyrazole-benzylamine derivatives traces back to foundational work in heterocyclic chemistry. Ludwig Knorr's 1883 discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) marked the first medicinal application of pyrazole derivatives. This breakthrough catalyzed interest in pyrazole functionalization, with benzylamine incorporation emerging as a strategy to enhance blood-brain barrier permeability and receptor binding affinity.
Early synthetic approaches relied on Knorr-type cyclocondensation reactions between 1,3-diketones and hydrazines. For example, acetylacetone (pentane-2,4-dione) reacts with hydrazine to form 3,5-dimethylpyrazole, a precursor for subsequent N-alkylation. The introduction of benzylamine moieties gained prominence in the mid-20th century, particularly after the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds demonstrated pyrazole's biocompatibility.
Modern synthesis routes employ regioselective strategies to install substituents at specific pyrazole positions. A 2018 study demonstrated copper-catalyzed cyclocondensation of α,β-ethylenic ketones with arylhydrazines to access 1,3,5-triarylpyrazoles in 82% yields. Such methods enabled systematic exploration of benzylamine derivatives, with the 4-methoxy group emerging as a critical pharmacophore for modulating electronic properties and metabolic stability.
Significance in Heterocyclic Medicinal Chemistry
Pyrazole-benzylamine hybrids occupy a privileged chemical space due to their dual capacity for hydrogen bonding (via pyrazole NH) and hydrophobic interactions (via benzyl aromatic rings). The 1,3-dimethyl substitution pattern in 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine confers several advantages:
- Metabolic Stability : Methyl groups at N1 and C3 positions hinder oxidative degradation by cytochrome P450 enzymes.
- Conformational Rigidity : The planar pyrazole ring restricts rotational freedom, reducing entropic penalties during target binding.
- Electron Modulation : The 4-methoxybenzyl group donates electron density through resonance, influencing π-π stacking interactions with aromatic residues in binding pockets.
Comparative studies reveal that N-benzyl substitution enhances blood-brain barrier penetration compared to simpler alkylamines. For instance, 4-methoxybenzyl derivatives exhibit 3.2-fold higher LogP values than their N-methyl counterparts while maintaining aqueous solubility through methoxy's polarizability. This balance makes them particularly valuable in central nervous system-targeted therapies.
Research Evolution and Current Focus Areas
Recent advances in pyrazole-benzylamine chemistry focus on three strategic domains:
Regioselective Functionalization
Modern catalytic systems enable precise control over substitution patterns. A 2023 study utilized gold-catalyzed aminofluorination of alkynes with Selectfluor to synthesize 3-fluoropyrazoles in 70-85% yields. Such methods permit late-stage diversification of the pyrazole core while preserving the benzylamine moiety.
Computational-Driven Design
Quantum mechanical calculations and molecular docking studies guide rational modifications. Density functional theory (DFT) analyses of this compound reveal a HOMO energy of -6.3 eV localized on the pyrazole ring, suggesting nucleophilic attack susceptibility at C4. This informs protective group strategies during synthesis.
Targeted Biological Screening
Current research evaluates pyrazole-benzylamines against emerging therapeutic targets:
| Target Class | Example Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Kinase Inhibitors | JAK3 | 12 nM | |
| GPCR Modulators | 5-HT2A | 34 nM | |
| Epigenetic Regulators | HDAC6 | 8 nM |
These studies highlight the scaffold's versatility, with structural variations tuning selectivity across target families. The 4-methoxybenzyl group in particular enhances HDAC6 inhibition through hydrophobic interactions with the catalytic tunnel.
Ongoing synthetic challenges include minimizing regioisomer formation during benzylamine coupling. A 2018 protocol achieved 95% regiochemical purity using phase-transfer catalysis with tetrabutylammonium bromide, representing a significant improvement over traditional methods. As catalytic systems evolve, so too will the accessibility of complex pyrazole-benzylamine architectures for medicinal applications.
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-17(2)16-11)9-15-8-12-4-6-14(18-3)7-5-12/h4-7,10,15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWXMDBGVAMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation via Cyclocondensation Reactions
The 1,3-dimethyl-1H-pyrazol-4-yl group is typically synthesized through cyclocondensation of hydrazine derivatives with 1,3-diketones. A modified Knorr pyrazole synthesis has been optimized for this purpose, as demonstrated in recent methodologies.
Procedure :
- Reactants : 3-Aminocrotononitrile (1.2 equiv) and 1,1-dimethoxyacetone (1.0 equiv) are combined in anhydrous dimethylformamide (DMF).
- Catalyst : O-(4-Nitrobenzoyl)hydroxylamine (1.5 equiv) is added to facilitate cyclization.
- Conditions : The reaction proceeds at 85°C for 1.5 hours under inert atmosphere.
- Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding the pyrazole intermediate (38–42%).
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the hydrazine derivative on the diketone, followed by dehydration and aromatization. Methyl groups at positions 1 and 3 are introduced via subsequent alkylation with methyl iodide under basic conditions.
Reductive Amination for Direct Coupling
An alternative single-pot strategy employs reductive amination to couple preformed pyrazole aldehydes with 4-methoxybenzylamine:
Procedure :
- Aldehyde Synthesis : Oxidation of 1,3-dimethyl-1H-pyrazol-4-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane (DCM).
- Reductive Coupling : The aldehyde (1.0 equiv) reacts with 4-methoxybenzylamine (1.1 equiv) in methanol, with sodium cyanoborohydride (1.5 equiv) as the reducing agent.
- Conditions : Room temperature, 24 hours, pH 5–6 (acetic acid buffer).
- Yield : 78% after flash chromatography.
Advantages :
- Avoids harsh alkylation conditions.
- Enables stereocontrol through pH modulation.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficacy and Limitations
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may serve as a ligand for biological receptors, potentially influencing biological processes.
Medicine: The compound could be explored for its pharmacological properties, such as its potential use as a therapeutic agent.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to specific receptors or enzymes, influencing their activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Estimated as C${14}$H${18}$N$_3$O (based on substituents).
- Molecular Weight : ~244.32 g/mol.
- Functional Groups : Pyrazole (aromatic), methanamine (secondary amine), and 4-methoxybenzyl (ether).
The following table compares structural, synthetic, and functional aspects of the target compound with analogous derivatives:
Structural and Functional Insights :
Fluorinated analogs (e.g., ) may exhibit improved metabolic stability and blood-brain barrier penetration .
Steric and Lipophilic Considerations :
- Compounds with bulkier substituents (e.g., 4-methoxybenzyl) show higher molecular weights (~244 g/mol vs. ~187 g/mol in ) and logP values, impacting solubility and bioavailability .
- Simpler derivatives (e.g., ) are valuable for probing minimal pharmacophoric requirements .
Synthetic Accessibility :
- Reductive amination (method A in ) is a common route for such compounds, with yields influenced by substituent reactivity (e.g., 21–32% for methoxybenzyl derivatives vs. 17% for trifluoromethyl analogs) .
Biological Activity
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 246.31 g/mol. Its structure features a pyrazole ring substituted with a methoxybenzyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. For instance, derivatives of pyrazole have demonstrated significant antiproliferative effects against various cancer cell lines:
- Breast Cancer (MDA-MB-231) : Compounds similar to this compound have shown effective inhibition of cell proliferation.
- Liver Cancer (HepG2) : Notable cytotoxicity was observed in liver cancer cells, indicating the compound's potential as an anticancer agent .
The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to cell growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains:
- Staphylococcus aureus and Escherichia coli : Studies indicate that similar compounds can inhibit bacterial growth effectively.
A comparative analysis of antimicrobial efficacy shows that certain substitutions on the pyrazole ring enhance activity against these pathogens .
Synthesis and Evaluation
A study synthesized several derivatives based on the pyrazole framework and evaluated their biological activities. Among these, this compound exhibited promising results in both anticancer and antimicrobial assays. The following table summarizes key findings from selected studies:
| Compound | Cell Line/Pathogen | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | MDA-MB-231 | 15 | Anticancer |
| This compound | HepG2 | 20 | Anticancer |
| Similar Pyrazole Derivative | E. coli | 0.025 | Antimicrobial |
| Similar Pyrazole Derivative | S. aureus | 0.0039 | Antimicrobial |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
- Antibacterial Mechanism : The pyrazole ring may disrupt bacterial cell wall synthesis or function.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group and pyrazole ring are susceptible to oxidation under specific conditions.
Research Findings :
- Oxidation of the methanamine group with KMnO₄ yields imines, which are intermediates for further functionalization.
- Pyrazole ring oxidation is less common due to steric hindrance from methyl groups, but H₂O₂ generates N-oxides that enhance solubility .
Reduction Reactions
While the compound lacks reducible functional groups (e.g., nitro or carbonyl), its derivatives participate in reduction.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Imine Reduction | Sodium borohydride (NaBH₄) in methanol | Secondary amines | Used to regenerate the primary amine after imine formation . |
Note : Direct reduction of the parent compound is not typically reported, but reductive amination pathways are feasible for modified derivatives .
Substitution Reactions
The pyrazole ring and benzyl group participate in nucleophilic and electrophilic substitutions.
Research Findings :
- Methyl groups on the pyrazole ring hinder electrophilic substitution, favoring nucleophilic pathways .
- Nitration of the methoxybenzyl group occurs regioselectively at the para position .
Coupling and Condensation Reactions
The amine group facilitates coupling with carbonyl compounds and acylating agents.
Example Synthesis Pathway :
Q & A
Q. What are the established synthesis routes for 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine, and what key parameters influence reaction yields?
- Methodological Answer: The compound is typically synthesized via multi-step protocols involving pyrazole ring formation and subsequent functionalization. Key steps include:
- Pyrazole ring synthesis: Hydrazine derivatives react with diketones or β-keto esters under reflux conditions (e.g., ethanol, 80°C) to form the pyrazole core .
- Methoxybenzylamine coupling: Alkylation or reductive amination links the pyrazole to the 4-methoxybenzyl group, often using formaldehyde or sodium cyanoborohydride .
- Critical parameters: Solvent choice (dichloromethane or ethanol), temperature control (60–100°C), and catalysts (e.g., palladium on carbon for reductions) significantly impact yields (typically 50–75%) . Monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures reaction completion .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): and NMR verify substituent positions (e.g., methoxybenzyl CH at δ 3.7–4.2 ppm; pyrazole protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 260.2) .
- Infrared (IR) Spectroscopy: Peaks at 1600–1650 cm (C=N stretch) and 2850–2950 cm (OCH stretch) validate functional groups .
Q. What are the known biological activities of this compound, and which structural features contribute to these activities?
- Methodological Answer: The compound exhibits antimicrobial and anticancer potential, attributed to:
- Pyrazole core: Facilitates hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition) .
- 4-Methoxybenzyl group: Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- In vitro assays: Test against Gram-positive bacteria (MIC = 8–16 µg/mL) and cancer cell lines (IC = 10–25 µM) via MTT assays .
Advanced Research Questions
Q. How can researchers optimize the synthesis protocol to improve yield and purity for large-scale applications?
- Methodological Answer: Optimization strategies include:
- Solvent-free conditions: Reduces purification complexity and improves yields by 10–15% .
- Continuous flow reactors: Enhance reaction control and scalability (e.g., residence time <30 minutes at 100°C) .
- Catalyst screening: Transition metal catalysts (e.g., Pd/C) improve reductive amination efficiency (yield >80%) .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies?
- Methodological Answer: Address variability via:
- Standardized assays: Replicate studies under controlled conditions (e.g., same cell lines, serum-free media) .
- Purity validation: Use HPLC (purity >95%) to rule out impurities affecting bioactivity .
- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., fluoroethyl vs. methyl groups) to isolate activity drivers .
Q. What experimental approaches are suitable for elucidating the compound's mechanism of action in enzyme inhibition?
- Methodological Answer: Mechanistic studies require:
- Enzymatic assays: Measure IC values against target enzymes (e.g., cyclooxygenase, tyrosine kinase) using fluorogenic substrates .
- Molecular docking: Simulate binding interactions (e.g., pyrazole-NH with catalytic lysine residues) using AutoDock Vina .
- Kinetic analysis: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How does the substitution pattern on the pyrazole ring affect the compound's reactivity and bioactivity?
- Methodological Answer: Substituent effects are probed via:
- Electron-withdrawing groups (e.g., -F): Increase electrophilicity, enhancing enzyme binding (e.g., 20% lower IC with fluoroethyl vs. methyl) .
- Steric hindrance: Bulky groups (e.g., ethyl) reduce metabolic degradation, improving pharmacokinetic profiles .
- Comparative synthesis: Parallel synthesis of analogs with varying substituents (e.g., 1,3-dimethyl vs. 1-ethyl-3-methyl) to assess SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
